benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a pyrimido[1,2-g]purine core fused with a bicyclic system. The structure includes a 3-methoxyphenyl substituent at the 9-position, a methyl group at the 1-position, and a benzyl ester moiety at the 3-yl position. The benzyl ester group may enhance lipophilicity, impacting bioavailability, while the 3-methoxy substituent could modulate electronic properties and binding interactions .
Properties
IUPAC Name |
benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-8-4-3-5-9-17)29-13-7-12-28(24(29)26-22)18-10-6-11-19(14-18)34-2/h3-6,8-11,14H,7,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCHXQJYKDDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include benzyl bromide, 3-methoxyphenylamine, and appropriate purine derivatives. The synthesis can be summarized in the following steps:
Formation of the Benzyl Group: Benzyl bromide reacts with a suitable nucleophile to form the benzyl group.
Introduction of the Methoxyphenyl Group: 3-methoxyphenylamine is introduced through a nucleophilic substitution reaction.
Construction of the Pyrimido[1,2-g]purine Core: This step involves cyclization reactions, often under acidic or basic conditions, to form the pyrimido[1,2-g]purine core.
Final Esterification: The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimido[2,1-f]purine Analog
A closely related compound, benzyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (RN: 848205-63-0), shares the benzyl ester and methyl groups but differs in two key aspects:
- Substituent : A 3,4-dimethylphenyl group replaces the 3-methoxyphenyl group. The dimethyl substituent introduces steric bulk and alters electronic effects compared to the electron-donating methoxy group.
- Core Fusion: The pyrimido[2,1-f]purine core (vs.
Pyrimidinone-Thioether Derivatives
Compound 9 from features a pyrimidinone ring with a thioether-linked terpenoid side chain. While structurally distinct, the shared use of aromatic ethers (e.g., methoxyphenyl in the target compound) highlights common strategies for modulating solubility and target engagement .
Functional Group Analysis
Ester Moieties
The benzyl ester in the target compound contrasts with methyl esters (e.g., ’s methyl 2-(3-azido-9-(3-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)benzyl)-9H-carbazol-2-yloxy)acetate).
Heterocyclic Substituents
Compounds 7a and 7b () incorporate pyrazole and thiophene rings with amino/hydroxy groups. These polar groups enhance aqueous solubility, whereas the target compound’s methoxy and benzyl ester groups prioritize lipophilicity, suggesting divergent pharmacokinetic profiles .
Data Table: Comparative Properties of Target Compound and Analogs
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in , employing dioxane and triethylamine for cyclization or coupling reactions .
- Biological Potential: The 3-methoxyphenyl group may enhance blood-brain barrier penetration compared to dimethylphenyl analogs, a hypothesis supported by studies on methoxy-substituted CNS drugs .
- Stability : The benzyl ester’s resistance to hydrolysis could offer advantages in prodrug design, as seen in methyl ester-to-carboxylic acid activation pathways .
Biological Activity
Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique structure that incorporates a purine derivative fused with a pyrimidine ring. Its molecular formula is , and it is characterized by the presence of both benzyl and methoxyphenyl groups. These structural elements may enhance its lipophilicity and biological activity.
While specific mechanisms for this compound remain to be fully elucidated due to limited research data, purine derivatives generally exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Many purine derivatives act as inhibitors of key enzymes involved in cancer progression. They may interact with protein kinases or other signaling molecules critical in cellular proliferation and survival.
- Apoptosis Induction : Preliminary studies suggest that similar compounds can induce apoptosis in tumor cells, making them potential candidates for anti-cancer therapies.
Anticancer Potential
Research indicates that this compound may possess anti-cancer properties. It has been suggested that compounds with similar structures can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis.
Case Study Findings :
- In vitro studies have shown that related purine derivatives can significantly inhibit the proliferation of various cancer cell lines.
- The presence of the methoxyphenyl group may enhance binding affinity to biological targets due to increased electronic effects.
Comparative Analysis with Related Compounds
The following table summarizes the comparison between this compound and structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrimidin | Contains imidazo ring | Inhibitor of protein kinase B | Different ring system |
| ONC201 | Similar purine scaffold | Anti-cancer properties | Water-soluble |
| Doxorubicin | Anthracycline antibiotic | Broad-spectrum anti-cancer agent | Established clinical use |
This comparison highlights the unique aspects of this compound in targeting specific cancer pathways compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
